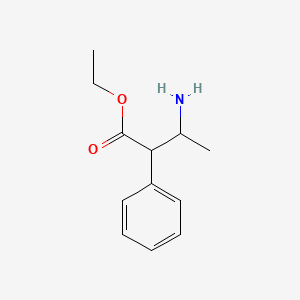

Ethyl 3-amino-2-phenylbutanoate

Description

Ethyl 3-amino-2-phenylbutanoate is an ethyl ester derivative of a substituted butanoic acid, featuring an amino group at position 3 and a phenyl group at position 2 of the butanoate backbone. These compounds often serve as intermediates in drug development, chiral building blocks, or precursors for heterocyclic systems .

The amino and phenyl substituents confer unique reactivity: the amino group enables nucleophilic or hydrogen-bonding interactions, while the phenyl group contributes steric bulk and aromatic π-π interactions. Such properties make this compound valuable in asymmetric synthesis and medicinal chemistry, though its exact applications are inferred from related esters .

Properties

CAS No. |

40233-81-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 3-amino-2-phenylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(9(2)13)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3 |

InChI Key |

GQEDVMVEVIKYGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This route involves the Michael addition of ethyl (E)-4-phenyl-4-oxobutanoate with (S)- or (R)-phenethylamine under mild conditions to yield this compound derivatives. The ethyl 4-oxo-4-phenylbutanoate is typically prepared via Friedel-Crafts acylation of benzene with maleic anhydride followed by esterification.

Reaction Conditions

- Raw Materials: Acetophenone, ethyl glyoxylate (ethyl 2-oxoacetate), (S)- or (R)-phenethylamine

- Catalysts: L-proline and its complexes (e.g., L-proline-tetrahydropyrrole, L-proline-trifluoroacetic acid, L-proline-In(OTf)3, L-proline-Sm(OTf)3, L-proline-Zn(OTf)2, L-proline-Cu(OTf)2, L-proline-AgOTf)

- Solvents: Ethanol, methanol, dimethyl sulfoxide, dichloromethane, toluene

- Temperature: 25–35 °C

- Reaction Time: 2–5 days

Procedure

- Mix acetophenone, ethyl glyoxylate, and phenethylamine in the presence of a catalyst in an organic solvent.

- Stir the reaction mixture at 25–35 °C for 2–5 days.

- Concentrate the reaction mixture.

- Purify by silica gel column chromatography using ethyl acetate and petroleum ether (15:1 v/v) as eluent.

Yields and Product Distribution

- Total yields range from 47% to 73% depending on catalyst, solvent, and reaction conditions.

- The product is a mixture of diastereomers (S)- and (R)-ethyl 3-amino-2-phenylbutanoate, typically in a ratio around 3:1 favoring the (S)-isomer when (S)-phenethylamine is used.

- The diastereomeric ratio and yield can be influenced by catalyst choice and solvent.

Representative Data Table for Selected Examples

| Example | Catalyst(s) | Solvent | Temp (°C) | Time (days) | Yield (%) | (S):(R) Ratio (diastereomers) |

|---|---|---|---|---|---|---|

| 1 | L-Proline | Ethanol | 25 | 5 | 50 | 3.0:1 |

| 5 | L-Proline + TFA + THP | DCM | 30 | 3 | 55 | 2.2:1 |

| 8 | L-Proline + Zn(OTf)2 + TFA | Ethanol | 35 | 3 | 63 | 3.1:1 |

| 10 | L-Proline + In(OTf)3 + TFA | Toluene | 35 | 5 | 67 | 3.3:1 |

| 14 | L-Proline | Ethanol | 30 | 5 | 51 | 3.0:1 |

| 19 | L-Proline + AgOTf + TFA | Ethanol | 25 | 2 | 61 | 3.0:1 |

| 23 | L-Proline + In(OTf)3 + TFA | Ethanol | 35 | 4 | 73 | 3.9:1 |

THP = tetrahydropyrrole; TFA = trifluoroacetic acid; DCM = dichloromethane

Advantages and Notes

- This method uses readily available raw materials.

- Reaction conditions are mild and operationally simple.

- The catalyst system can be tuned to improve yield and selectivity.

- The process reduces waste compared to traditional Friedel-Crafts routes which use large amounts of aluminum trichloride.

- Post-reaction purification is straightforward by column chromatography.

Multi-Component One-Pot Synthesis

Reaction Summary

A three-component reaction involving acetophenone, ethyl glyoxylate, and (S)- or (R)-phenethylamine catalyzed by L-proline or its complexes yields this compound derivatives in a single step, reducing reaction steps and waste.

Reaction Conditions

- Molar ratios of acetophenone:ethyl glyoxylate:phenethylamine:catalyst range from 1.0–3.0 : 1.0–2.0 : 1.0–2.0 : 0.1–1.0

- Organic solvents include ethanol, methanol, dimethyl sulfoxide, dichloromethane, and toluene.

- Reaction temperature is maintained between 25–35 °C.

- Reaction duration is 2–5 days.

Workup and Purification

- After reaction completion, the mixture is concentrated.

- The crude product is purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (15:1 v/v).

- Excess starting materials such as acetophenone can be recovered.

Yields and Selectivity

- Total yields range from approximately 47% to 73%.

- The diastereomeric ratio of (S)- to (R)-isomers is generally around 3:1 to 3.9:1, depending on conditions.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst(s) | Solvent(s) | Temp (°C) | Time (days) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Michael Addition | Ethyl 4-oxo-4-phenylbutanoate + Phenethylamine | None or L-proline derivatives | Ethanol, DCM, DMSO, Toluene | 25–35 | 2–5 | 47–73 | Diastereomeric mixture, mild conditions |

| Multi-Component One-Pot | Acetophenone + Ethyl glyoxylate + Phenethylamine | L-Proline, L-proline-metal complexes | Ethanol, Methanol, DMSO, DCM, Toluene | 25–35 | 2–5 | 47–73 | Fewer steps, reduced waste, simple workup |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-2-phenylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-phenylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group may undergo hydrolysis to release the active acid form. The phenyl group can contribute to hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 3-amino-2-phenylbutanoate with five structurally related ethyl butanoate derivatives:

Physicochemical Properties

- Polarity: The amino group in this compound increases polarity compared to its keto analog (Ethyl 3-oxo-2-phenylbutanoate), affecting solubility in polar solvents .

- Electronic Effects: Electron-withdrawing groups (e.g., sulfinyl in Ethyl 3-methyl-2-(phenylsulfinyl)butanoate) alter electrophilicity at the ester carbonyl, influencing reactivity in cross-coupling reactions .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 3-amino-2-phenylbutanoate to minimize isomer formation?

Methodological Answer: To minimize isomer formation during synthesis, utilize controlled reaction conditions such as low-temperature ammonolysis (e.g., <10°C) and polar aprotic solvents like dimethylformamide (DMF). Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect intermediates like ethyl 2-phenylacetoacetate, a common precursor . Post-synthesis, employ silica gel chromatography (hexane:ethyl acetate, 4:1) to separate isomers. Validate purity using ¹H NMR (δ 1.2–1.4 ppm for ethyl ester protons) and compare retention times against reference standards .

Q. What analytical techniques are recommended to distinguish this compound from structurally similar precursors?

Methodological Answer: Combine GC-MS (electron ionization at 70 eV) and FT-IR spectroscopy to differentiate between this compound and analogs like 3-oxo-2-phenylbutanamide. Key diagnostic peaks include:

- GC-MS : Molecular ion at m/z 235 (C₁₃H₁₇NO₂⁺) and fragment ions at m/z 162 (loss of -NH₂ and -OEt groups).

- FT-IR : Amine N-H stretch (~3350 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) .

Cross-validate with chiral HPLC (Chiralpak AD-H column, 25°C) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for pharmacokinetic studies?

Methodological Answer: Use preparative chiral chromatography with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H). Optimize the mobile phase (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Confirm resolution via polarimetry ([α]₂₀ᴰ ± 15° for the R-enantiomer) and compare retention times with synthetic standards . For kinetic studies, employ circular dichroism (CD) spectroscopy (190–250 nm) to monitor enantiomer-specific interactions with biological targets .

Q. What experimental strategies address contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via UPLC-PDA (220 nm).

- Photostability : Expose to 1.2 million lux hours of visible light and 200 W·hr/m² UV; assess using mass balance and impurity profiling .

Identify degradation products (e.g., hydrolyzed 3-amino-2-phenylbutanoic acid) via HRMS and ¹³C NMR. For long-term storage, recommend -20°C in amber vials under nitrogen .

Q. How can researchers reconcile discrepancies in reaction kinetics data for this compound synthesis?

Methodological Answer: Apply multivariate analysis (e.g., Design of Experiments, DoE) to evaluate interactions between temperature, solvent polarity, and catalyst loading. Use Arrhenius plots (lnk vs. 1/T) to model activation energies and identify rate-limiting steps. Validate with in situ FT-IR or Raman spectroscopy to track real-time intermediate formation . For conflicting solvent effects, compare Kamlet-Taft parameters (e.g., hydrogen-bond donor acidity of ethanol vs. ethyl lactate) to rationalize polarity-driven discrepancies .

Q. What methodologies detect and quantify environmental byproducts of this compound synthesis?

Methodological Answer: Deploy LC-MS/MS with a triple quadrupole analyzer (MRM mode) to detect trace byproducts (e.g., phenylacetone) in wastewater. Optimize SPE extraction using C18 cartridges (pH 7.0) and quantify against isotopically labeled internal standards (e.g., d₅-phenylacetone). For ecological impact studies, use zebrafish embryo assays (FET test) to evaluate LC₅₀ values of byproducts .

Q. How can in vivo absorption mechanisms of this compound be studied using advanced models?

Methodological Answer: Use Caco-2 cell monolayers to simulate intestinal permeability. Apply LC-MS/MS to quantify apical-to-basolateral transport rates. For in vivo validation, administer radiolabeled [¹⁴C]-Ethyl 3-amino-2-phenylbutanoate to Sprague-Dawley rats and analyze plasma/tissue distribution via scintillation counting. Compare bioavailability with microsomal stability assays (e.g., human liver microsomes, NADPH regeneration system) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.